REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].[CH:13](OCC)=[O:14]>>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:6][CH:13]=[O:14]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
COC1=C(CN)C=CC(=C1)OC
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Name
|
|
Quantity
|
4.96 mL
|
Type
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reactant
|
Smiles
|
C(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated in vacuo
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Type
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WASH
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Details
|
The resulting solid was washed with ether
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Type
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FILTRATION
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Details
|
collected by filtration
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Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC=O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |